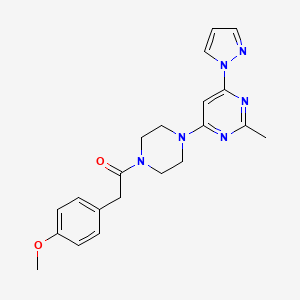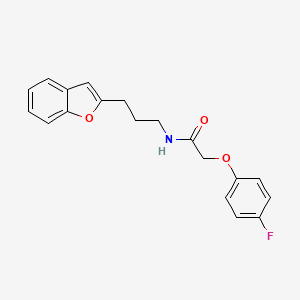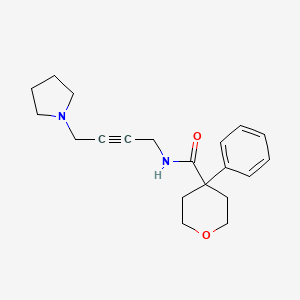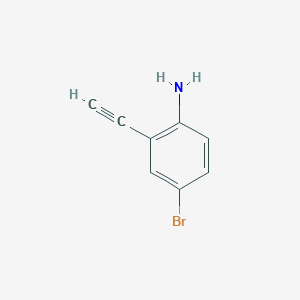
3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide, also known as QTPC, is a novel compound synthesized for scientific research purposes. QTPC belongs to the family of pyrrolidine carboxamides and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Discovery and Optimization as Selective Inhibitors
A series of 3-quinoline carboxamides, including derivatives closely related to the compound , has been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, optimized from an initial screening hit, demonstrated significant efficacy in disease models when combined with DNA damage-inducing agents, highlighting their potential as tools for probing ATM inhibition in vivo and therapeutic applications in cancer treatment (Degorce et al., 2016).
Metal Coordination for Targeted Delivery
Research on N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which share structural motifs with the compound of interest, shows their ability to form coordinate bonds with metal ions. This capability suggests potential use in creating complexes for targeted delivery of therapeutic agents like nitric oxide to biological sites, such as tumors, offering a method for controlled release upon irradiation (Yang et al., 2017).
Coordination Behavior and In Vitro Cytotoxicity
Studies on carboxamide palladium(II) complexes with quinolinyl components have elucidated their coordination behavior, substitution kinetics, and interactions with DNA/BSA. These complexes exhibit potent in vitro cytotoxic activities against various cancer cell lines, comparable to cisplatin, while showing lower toxicity towards normal cells. This research underscores the potential for developing new cancer therapies based on metal-coordinated compounds (Omondi et al., 2021).
Antiplasmodial and Antifungal Activity
Investigations into functionalized aminoquinolines, which include structural analogs of the compound , have revealed moderate antimalarial activity against Plasmodium falciparum strains and promising antifungal properties. These findings highlight the compound's potential applications in treating infectious diseases (Vandekerckhove et al., 2015).
Novel Synthesis Approaches and Antimicrobial Properties
Research has also been directed towards synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial agents, demonstrating the versatility of quinoline derivatives in the synthesis of compounds with significant biological activities (Holla et al., 2006).
Eigenschaften
IUPAC Name |
3-quinolin-2-yloxy-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-19-12-16(13-20(29-2)22(19)30-3)24-23(27)26-11-10-17(14-26)31-21-9-8-15-6-4-5-7-18(15)25-21/h4-9,12-13,17H,10-11,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQXODLNNLFJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2767973.png)



![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767981.png)

![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2767984.png)
![4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2767985.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767986.png)

![N-(2,5-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767991.png)
![1-{6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide](/img/structure/B2767992.png)

